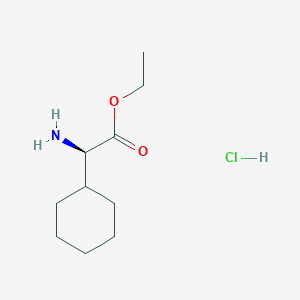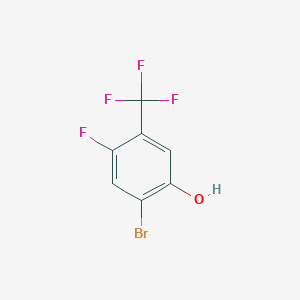![molecular formula C10H9N3O2 B8099974 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B8099974.png)
2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolopyrazine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The cyclopropyl group is then introduced through further chemical reactions, often involving the use of cyclopropyl halides and subsequent nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Scientific Research Applications
. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its role in modulating biological pathways and its potential as a therapeutic agent. In medicine, it has shown promise as an inhibitor of certain enzymes, such as Janus kinase 3 (JAK3), which is involved in immune response regulation. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, as a JAK3 inhibitor, it binds to the ATP-binding site of the JAK3 enzyme, preventing its activation and subsequent signaling pathways involved in immune responses. This inhibition can modulate immune cell activity and has potential therapeutic applications in autoimmune diseases and inflammatory conditions.
Comparison with Similar Compounds
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is part of a broader class of pyrrolopyrazine derivatives, which include compounds such as 2-phenoxy-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. While these compounds share structural similarities, this compound is unique in its cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness allows it to interact with molecular targets in a way that is different from other pyrrolopyrazine derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-3-11-9-8(6)13-7(4-12-9)5-1-2-5/h3-5H,1-2H2,(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBDEPERGLABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=N2)C(=CN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6R)-2-({2-[(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-5,7,11-trihydroxy-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]-6-methylhept-5-en-2-yl}oxy)-6-({[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B8099914.png)
![3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B8099918.png)









![2-Benzyl-5-(4-methoxybenzyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B8099981.png)
